6-(2,4-Dichlorophenyl)picolinic acid chemical structure and properties
6-(2,4-Dichlorophenyl)picolinic acid chemical structure and properties
Technical Profile: 6-(2,4-Dichlorophenyl)picolinic acid
Part 1: Executive Summary & Core Directive
Compound Identity: 6-(2,4-Dichlorophenyl)picolinic acid CAS Registry Number: 1261912-00-8 Class: Synthetic Auxin (Pyridine-2-carboxylate family) Primary Application: Agrochemical Research (Herbicide Discovery), Chemical Intermediate.
Technical Context: This compound represents a critical scaffold in the 6-aryl-picolinate class of herbicides, a family that includes commercially significant active ingredients like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™). Unlike older pyridine herbicides (e.g., Clopyralid, Picloram) which rely on direct halogenation of the pyridine ring, this molecule derives its potency and selectivity from the specific 6-aryl substitution pattern .
The 2,4-dichlorophenyl moiety at the 6-position provides the necessary lipophilicity and steric bulk to facilitate binding to the TIR1/AFB5 ubiquitin ligase complex, acting as a molecular glue that triggers the degradation of Aux/IAA repressor proteins.
Part 2: Chemical Structure & Physiochemical Properties
The structure consists of a picolinic acid (pyridine-2-carboxylic acid) "head" responsible for polar interactions with the receptor, and a hydrophobic "tail" (the 2,4-dichlorophenyl group) that occupies the hydrophobic pocket of the auxin receptor.
Table 1: Physiochemical Data Profile
| Property | Value / Descriptor | Note |
| IUPAC Name | 6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid | Official Nomenclature |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | - |
| Molecular Weight | 268.09 g/mol | - |
| Physical State | Solid (Powder) | Typically off-white to tan |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Requires alkaline pH for aqueous solubility |
| pKa (Acid) | ~3.5 – 4.0 (Predicted) | Carboxylic acid deprotonation |
| LogP | 3.6 ± 0.4 (Predicted) | Highly Lipophilic |
| H-Bond Donors | 1 (COOH) | - |
| H-Bond Acceptors | 3 (N, O, O) | - |
| SMILES | OC(=O)c1cccc(n1)c2ccc(Cl)cc2Cl | For Cheminformatics |
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
Methodology Rationale: Direct halogenation of 6-phenylpicolinic acid is non-selective. The most robust, self-validating route is a Suzuki-Miyaura cross-coupling between a 6-halopicolinate and the corresponding boronic acid. This modular approach allows for precise installation of the 2,4-dichlorophenyl group.
Step-by-Step Workflow
Reagents:
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Substrate A: Methyl 6-bromopicolinate (1.0 eq)
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Substrate B: 2,4-Dichlorophenylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄
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Base: K₂CO₃ (3.0 eq) or Cs₂CO₃
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Solvent: 1,4-Dioxane : Water (4:1 ratio)
Protocol:
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Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen for 15 minutes. Causality: Palladium catalysts are sensitive to oxidation; oxygen exclusion prevents homocoupling side products.
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Dissolution: Add Methyl 6-bromopicolinate and 2,4-Dichlorophenylboronic acid to the flask. Dissolve in degassed 1,4-Dioxane.
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Base Activation: Add the aqueous solution of K₂CO₃.
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Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
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Reflux: Heat the mixture to 85–90°C for 4–12 hours.
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Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; the blue fluorescent product (under UV254) will appear at a lower Rf.
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Hydrolysis (In-situ): Once coupling is complete, add LiOH (3.0 eq) directly to the reaction mixture and stir at 60°C for 2 hours to cleave the methyl ester.
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Workup (Critical Step):
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Cool to room temperature.
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Filter through Celite to remove Pd black.
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Acidify the filtrate with 1N HCl to pH 3–4 .
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Observation: The target acid will precipitate as a white/tan solid.
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Extract with Ethyl Acetate if precipitation is incomplete.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
Part 4: Mechanism of Action (Auxin Signaling)
This compound functions as a synthetic auxin mimic . Its herbicidal activity stems from its ability to bypass the plant's natural homeostatic regulation of indole-3-acetic acid (IAA).
The Signaling Cascade:
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Entry: The lipophilic molecule crosses the cell membrane (passive diffusion or auxin influx carriers).
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Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor pocket.
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Complex Formation: The ligand acts as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressor proteins.
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Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.
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Degradation: The 26S Proteasome degrades the repressor.
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Gene Activation: ARF (Auxin Response Factors) are released, triggering uncontrolled gene expression (epinasty, tissue swelling, necrosis).
Pathway Visualization
Caption: The ligand facilitates the ubiquitination of Aux/IAA repressors, releasing ARF transcription factors to drive lethal growth responses.
Part 5: Applications & SAR Insights
1. Structure-Activity Relationship (SAR):
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The 6-Position: Substitution at the 6-position of the pyridine ring is critical. Unlike Picloram (which substitutes the 3,5-positions), 6-aryl picolinates show higher affinity for the AFB5 homolog of the auxin receptor. This often confers efficacy against resistant weeds (e.g., Amaranthus species).
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The Aryl Tail: The 2,4-dichloro pattern on the phenyl ring optimizes hydrophobic packing within the receptor active site. 3,4-disubstitution is also common in this class (e.g., Halauxifen), but the 2,4-pattern is a standard probe for steric tolerance.
2. Research Use:
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Reference Standard: Used to calibrate binding assays for novel auxin herbicides.
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Metabolite Tracking: In environmental fate studies, this acid moiety is often the primary metabolite formed after the cleavage of ester prodrugs (e.g., methyl or benzyl esters used in commercial formulations).
Part 6: References
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Dow AgroSciences (Corteva). Synthesis and biological activity of 6-arylpicolinate herbicides. American Chemical Society (ACS) Division of Agrochemicals.
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National Institutes of Health (NIH) - PubChem. Picolinic acid Structure and Class Properties.
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Sinfoo Biotech. 6-(2,4-Dichlorophenyl)picolinic acid Product Data (CAS 1261912-00-8).[5]
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Epp, J. B., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. (Contextual reference for 6-aryl picolinate synthesis).
Sources
- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
- 5. 6-(2,4-Dichlorophenyl)picolinic acid,(CAS# 1261912-00-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. researchgate.net [researchgate.net]
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